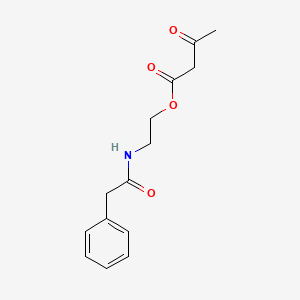
2-(2-Phenylacetamido)ethyl 3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylacetamido)ethyl 3-oxobutanoate is an organic compound that belongs to the class of esters It is a derivative of ethyl acetoacetate and phenylacetamide, featuring both ester and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylacetamido)ethyl 3-oxobutanoate typically involves the reaction of ethyl acetoacetate with phenylacetamide. The process can be summarized as follows:
Formation of Enolate Ion: Ethyl acetoacetate is treated with a base such as sodium ethoxide to form the enolate ion.
Nucleophilic Addition: The enolate ion then undergoes nucleophilic addition to phenylacetamide, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Phenylacetamido)ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Phenylacetic acid and ethyl 3-hydroxybutanoate.
Reduction: 2-(2-Phenylacetamido)ethyl 3-hydroxybutanoate.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Phenylacetamido)ethyl 3-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used in studies involving enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-(2-Phenylacetamido)ethyl 3-oxobutanoate involves its interaction with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl Acetoacetate: A precursor in the synthesis of 2-(2-Phenylacetamido)ethyl 3-oxobutanoate, known for its use in organic synthesis.
Phenylacetamide: Another precursor, commonly used in the synthesis of pharmaceuticals.
Uniqueness
This compound is unique due to the presence of both ester and amide functional groups, which confer distinct reactivity and potential biological activity. This dual functionality makes it a versatile compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
2-[(2-phenylacetyl)amino]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C14H17NO4/c1-11(16)9-14(18)19-8-7-15-13(17)10-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,15,17) |
Clave InChI |
RKOATBUNISXBIT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)OCCNC(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



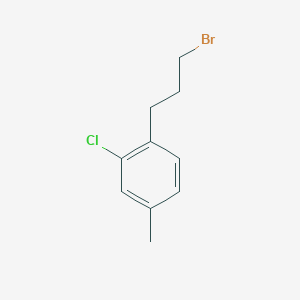
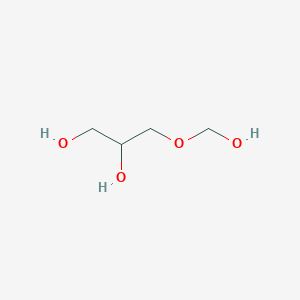
![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)
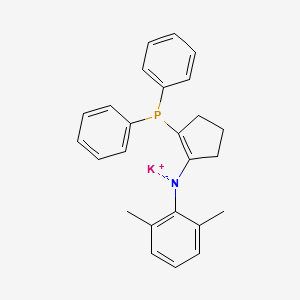
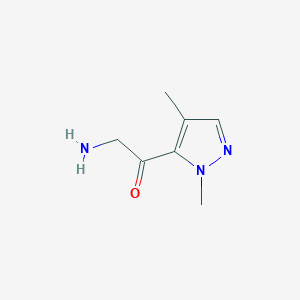
![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile](/img/structure/B13154621.png)
![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)

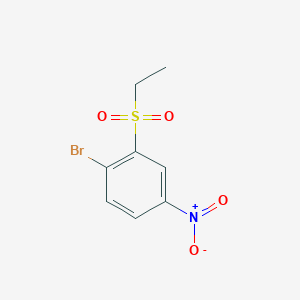
![7-(2-Furyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13154670.png)
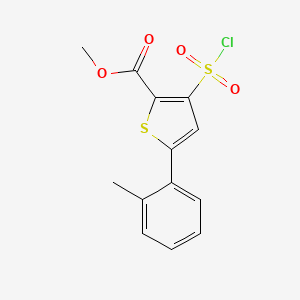
![3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime](/img/structure/B13154680.png)
